molecular formula C11H8BNO2 B3277720 4-Cyano-1-naphthyl boronic acid CAS No. 664364-43-6

4-Cyano-1-naphthyl boronic acid

Cat. No.: B3277720
CAS No.: 664364-43-6
M. Wt: 197 g/mol
InChI Key: PLUODWXOLQFTCH-UHFFFAOYSA-N
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Description

4-Cyano-1-naphthyl boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The this compound is particularly notable for its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-1-naphthyl boronic acid typically involves the borylation of 4-cyano-1-naphthyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation techniques but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-1-naphthyl boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryls: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

    Substituted Naphthalenes: Formed from nucleophilic substitution reactions.

Comparison with Similar Compounds

Uniqueness: 4-Cyano-1-naphthyl boronic acid is unique due to the presence of both the naphthyl ring and the cyano group. This combination enhances its reactivity and makes it particularly useful in the synthesis of complex organic molecules. The naphthyl ring provides additional stability and electronic properties, while the cyano group increases the compound’s electrophilicity, making it more versatile in various chemical reactions .

Properties

IUPAC Name

(4-cyanonaphthalen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BNO2/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUODWXOLQFTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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